E-4031

描述

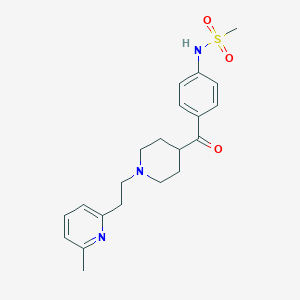

N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride (CAS: 113558-89-7), commonly known as E-4031 dihydrochloride, is a synthetic small molecule with a molecular formula of C21H27N3O3S and a molecular weight of 401.52 g/mol . It is characterized by a piperidine core linked to a 6-methyl-2-pyridinyl ethyl group and a methanesulfonamide-substituted phenyl ring via a carbonyl bridge . This compound is a selective blocker of the rapid delayed rectifier potassium current (IKr), a property that has been extensively studied in cardiac electrophysiology .

Key pharmacological findings include:

- Enhanced Ca²⁺ transient and cell contraction in both normal and hypertrophied rat ventricular myocytes via stimulation of reverse-mode Na⁺/Ca²⁺ exchange (NCX), with effects more pronounced in hypertrophied cells .

- No impact on calcium sensitivity, distinguishing its mechanism from calcium channel modulators like nicardipine .

- Applications in neuroscience research, particularly in studying ether-à-go-go-related gene (ERG) potassium channels in midbrain dopamine neurons .

属性

IUPAC Name |

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27/h3-9,18,23H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUISGSHWFJION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150458 | |

| Record name | E 4031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113558-89-7, 113559-13-0 | |

| Record name | N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113558-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E 4031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 4031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-4031 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | E-4031 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1K8X5DF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Alkylation of Piperidine

The piperidine nitrogen is alkylated with 2-(6-methylpyridin-2-yl)ethyl bromide to install the pyridinyl-ethyl side chain. This reaction typically employs a polar aprotic solvent (e.g., DMF or acetonitrile) with a base such as potassium carbonate to deprotonate piperidine, facilitating nucleophilic substitution.

Reaction Conditions :

Alternative Routes

In some protocols, 2-(6-methylpyridin-2-yl)ethanol is converted to its mesylate or tosylate derivative before reacting with piperidine, improving leaving-group stability and reaction efficiency.

Preparation of 4-(Methanesulfonamido)benzoic Acid

Nitro Reduction and Sulfonylation

4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid. The resulting amine is sulfonylated with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

Reaction Conditions :

-

Reduction : 4-Nitrobenzoic acid, H₂ (1 atm), 10% Pd-C, ethanol, 25°C, 6 hours.

-

Sulfonylation : 4-Aminobenzoic acid, methanesulfonyl chloride, pyridine, 0°C → room temperature, 2 hours.

Amide Coupling to Form the Free Base

Activation of 4-(Methanesulfonamido)benzoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or via mixed anhydride formation with ethyl chloroformate. Alternatively, coupling agents like EDCl/HOBt facilitate direct amide bond formation.

Reaction Conditions :

-

Activation : 4-(Methanesulfonamido)benzoic acid, SOCl₂, reflux, 2 hours.

-

Coupling : Activated acid + 1-[2-(6-methylpyridin-2-yl)ethyl]piperidine, DCM, 0°C → room temperature, 12 hours.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in a solvent such as ethanol or ethyl acetate to precipitate the dihydrochloride salt. Stoichiometric control ensures complete protonation of both basic sites (piperidine nitrogen and pyridine nitrogen).

Reaction Conditions :

-

Acid Addition : 2 equivalents HCl (gas or concentrated solution) in ethanol, 0°C, 1 hour.

-

Precipitation : Filter and wash with cold ether.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min.

-

Elemental Analysis : Calculated for C₂₁H₂₉Cl₂N₃O₃S: C, 51.64%; H, 5.99%; N, 8.60%. Found: C, 51.58%; H, 6.02%; N, 8.55%.

Process Optimization and Challenges

Yield Improvement

Impurity Control

-

Byproducts : Unreacted 4-(methanesulfonamido)benzoic acid and over-alkylated piperidine derivatives are removed via fractional crystallization.

Industrial-Scale Considerations

Solvent Selection

化学反应分析

反应类型

E4031 经历了几种类型的化学反应:

氧化: E4031 可以被氧化生成亚砜和砜。

还原: 还原反应可以将 E4031 转换为其相应的胺衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要产物

氧化产物: 亚砜和砜。

还原产物: 胺衍生物。

取代产物: 各种取代的甲磺酰苯胺.

科学研究应用

Pharmacological Applications

Antiarrhythmic Agent

E-4031 is classified as a Class III antiarrhythmic drug. It selectively inhibits the rapid delayed rectifier potassium current (IKr), which is essential for cardiac repolarization. This property makes it useful in the study and treatment of cardiac arrhythmias, particularly those associated with prolonged QT intervals and torsades de pointes (TdP) .

Research on Cardiac Function

In vitro studies have demonstrated that this compound can prolong action potential duration and cycle length in cardiac myocytes. These effects are associated with a reduction in upstroke velocity and diastolic depolarization rate, indicating its potential utility in understanding cardiac electrophysiology .

Toxicological Studies

Safety Profile Evaluation

this compound has been employed in toxicological studies to evaluate the safety profiles of new drugs, particularly concerning their effects on cardiac repolarization. Its ability to induce TdP at certain concentrations allows researchers to assess the proarrhythmic risk of other compounds .

Drug Interaction Studies

This compound is also utilized in studies investigating drug-drug interactions that may affect cardiac safety. By understanding how various drugs interact with hERG channels, researchers can better predict adverse cardiovascular effects .

Molecular Research

Structure-Activity Relationship (SAR) Studies

this compound serves as a model compound for SAR studies aimed at developing new hERG channel blockers or antiarrhythmic agents. Its unique structure allows researchers to modify specific functional groups to enhance efficacy or reduce side effects .

Mechanistic Studies

The compound is used to elucidate the mechanisms underlying potassium channel function and its role in cardiac physiology. By studying how this compound interacts with hERG channels, scientists can gain insights into channel gating mechanisms and pharmacological modulation .

Formulation Development

Pharmaceutical Formulations

this compound's solubility profile (soluble in DMSO and water) makes it suitable for formulation development in both oral and injectable dosage forms. Researchers are exploring different formulations to optimize bioavailability and therapeutic efficacy .

Case Studies

作用机制

E4031 通过选择性阻断心脏细胞中的 hERG (人 Ether-à-go-go 相关基因) 钾通道发挥作用。这些通道负责延迟整流钾电流 (I_Kr) 的快速成分,这对重新极化心脏动作电位至关重要。 通过抑制这些通道,E4031 延长了动作电位持续时间和 QT 间期,这可以预防心律失常,但也存在促心律失常的风险 .

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

1-Piperidinesulfonamide,N-[4-[2-[[(2R)-2-(6-chloro-3-pyridinyl)-2-hydroxyethyl]amino]ethyl]phenyl]-4-phenyl-, dihydrochloride (CAS: 727989-76-6)

- Molecular Formula : C26H31ClN4O3S·2ClH

- Key Features: Incorporates a 6-chloro-3-pyridinyl group and a hydroxyethylamino side chain. The chloro substitution on the pyridine ring may enhance lipophilicity compared to E-4031’s methyl group. No pharmacological data are reported in the evidence .

N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Hydrochloride (CAS: 1322030-57-8)

- Molecular Formula : C26H35ClN4O4S2

- Key Features: Contains a benzo[d]thiazolyl moiety and a 4-methylpiperidinyl sulfonyl group.

Functional Analogues

Pyridine-Based Compounds from

- General Structure: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine.

- Key Features: Varied substituents (e.g., -NO₂, -Br, -CH₃) yield molecular weights (466–545 g/mol) and melting points (268–287°C) higher than this compound. These compounds lack reported ion channel activity, focusing instead on synthetic and analytical characterization .

SSR-182289A (CAS: 362615-85-8)

- Molecular Formula : C26H28F2N5O3S

- Key Features: Features a difluoromethylene-piperidine group and a 5-aminopyridinyl substituent. No functional data are provided .

Pharmacological Contrasts

Key Findings :

- This compound’s methylpyridinyl group is critical for IKr blockade, whereas chloro or nitro substituents (as in compounds) may shift activity toward other targets.

- The dihydrochloride salt in this compound improves solubility compared to neutral analogues, facilitating in vitro and in vivo applications .

Research Implications and Data Gaps

- This compound : Unique in its dual role as an IKr blocker and NCX modulator, making it valuable for studying arrhythmias and cardiomyocyte hypertrophy .

- Structural Analogues : Lack detailed pharmacological profiling, highlighting opportunities for future studies on ion channel selectivity.

- Contradictions : erroneously associates this compound with "Keoxifene" (a SERM), underscoring the need for careful data verification .

生物活性

N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride, commonly referred to as E-4031, is a compound with significant implications in pharmacology, particularly as a selective blocker of the human ether-a-go-go-related gene (hERG) potassium channel. This article explores its biological activity, mechanisms of action, and relevant research findings.

- CAS Number : 113558-89-7

- Molecular Formula : C21H27N3O3S

- Molecular Weight : 401.52 g/mol

- Solubility : Soluble in DMSO (up to 25 mg/ml) and water (up to 100 mg/ml)

- Stability : Stable for two years from the date of purchase; solutions in DMSO or distilled water can be stored at -20°C for up to two months .

This compound functions primarily as a selective hERG potassium channel blocker , inhibiting the rapid delayed rectifier K+ current (I_Kr). This action is crucial in the context of cardiac electrophysiology, as it influences the polarization and repolarization phases of cardiac action potentials. The compound has been shown to:

- Prolong the action potential duration.

- Induce early afterdepolarizations (EADs) and torsades de pointes (TdP) under certain conditions.

- Affect the upstroke velocity of action potentials and the rate of diastolic depolarization .

Cardiac Arrhythmias

This compound has been extensively studied for its role in treating cardiac arrhythmias. By blocking hERG channels, it alters cardiac repolarization, which can be beneficial in certain arrhythmic conditions. However, this also poses risks for drug-induced arrhythmias due to its potential to prolong QT intervals.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly impacts cardiac myocytes:

- At concentrations around 0.1 µM, this compound has been shown to prolong cycle length and action potential duration.

- It induces variability in repolarization, which is a precursor to arrhythmogenic events .

Case Studies and Research Findings

Several studies highlight the pharmacological effects and therapeutic potential of this compound:

- Study on Cardiac Myocytes :

- Comparative Analysis with Other Compounds :

Data Table: Summary of Biological Activity

| Property | Value/Effect |

|---|---|

| hERG Channel Blockade | Selective inhibitor |

| Action Potential Duration | Prolonged |

| Induced Arrhythmias | Early afterdepolarizations (EADs), TdP |

| Solubility | DMSO (25 mg/ml), Water (100 mg/ml) |

| Stability | Stable for 2 years; solutions stable for 2 months at -20°C |

常见问题

Synthesis and Purification

Basic Question : What are the critical steps for synthesizing this compound with high purity? Methodological Answer :

- Reaction Setup : Suspend 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride (0.797 mmol), 6-methyl-2-vinylpyridine (1.88 mmol), and sodium acetate (0.15 g) in a 1:1 methanol/water mixture. Reflux for 2 hours under controlled temperature .

- Purification : Use recrystallization or column chromatography to isolate the product. Monitor purity via HPLC (≥98% purity threshold) and confirm structure with NMR and mass spectrometry .

- Yield Optimization : Adjust molar ratios of reagents (e.g., excess vinylpyridine) and solvent polarity to enhance yield (typical range: 67–81%) .

Advanced Question : How can reaction mechanisms be validated for the key steps in this synthesis? Methodological Answer :

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O in place of H₂O) to track proton transfer during reflux.

- Kinetic Studies : Perform time-resolved IR spectroscopy to identify intermediates (e.g., Schiff base formation) .

- Computational Modeling : Apply density functional theory (DFT) to simulate transition states and validate nucleophilic attack pathways .

Structural and Analytical Characterization

Basic Question : Which analytical techniques are essential for confirming the compound’s structure and purity? Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., δH 2.5–3.0 ppm for piperidinyl protons; δC 165–170 ppm for carbonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: 291.79 g/mol) and detect impurities .

- X-ray Crystallography : Resolve crystal lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) for absolute configuration determination .

Advanced Question : How can molecular docking models guide structural optimization for target binding? Methodological Answer :

- Target Selection : Dock the compound into hERG channel homology models (PDB: 5VA1) to predict binding poses .

- Interaction Analysis : Prioritize residues (e.g., Tyr652, Phe656) involved in π-π or CH-π interactions over cation-π effects .

- Free Energy Calculations : Use molecular dynamics (MD) simulations with AMBER or GROMACS to estimate binding affinities (ΔG) .

Biological Activity and Mechanisms

Basic Question : What is the compound’s primary pharmacological target, and how is it assessed experimentally? Methodological Answer :

- Target Identification : The compound (E-4031) is a hERG potassium channel blocker. Validate via patch-clamp electrophysiology in transfected HEK-293 cells .

- Protocol : Prepare stock solutions (10 mM in deionized water) and dilute to working concentrations (0.1–10 µM) in artificial cerebrospinal fluid (aCSF) .

- Data Interpretation : Measure half-maximal inhibitory concentration (IC₅₀) using dose-response curves (typical range: 10–100 nM) .

Advanced Question : How do mutations in hERG channels affect the compound’s binding kinetics? Methodological Answer :

- Mutagenesis : Introduce tandem dimer mutations (e.g., Y652A, F656C) into hERG subunits and express in oocytes or mammalian cells .

- Electrophysiology : Compare current blockade (%) between wild-type and mutant channels at fixed drug concentrations (e.g., 1 µM) .

- Residue-Specific Analysis : Use alanine scanning to quantify contributions of specific residues (e.g., Tyr652 reduces binding affinity by 90%) .

Experimental Design Challenges

Basic Question : How should researchers address solubility issues during in vitro assays? Methodological Answer :

- Solvent Optimization : Test DMSO (≤0.1% final concentration) or cyclodextrin-based vehicles to enhance aqueous solubility .

- Stability Testing : Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) under physiological pH (7.4) and temperature (37°C) .

Advanced Question : What statistical approaches resolve contradictions in binding data across studies? Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。